molecular formula C9H8ClF3N4 B12389566 2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine

Cat. No.: B12389566
M. Wt: 264.63 g/mol
InChI Key: SYKKEBRXRXCNEC-AYSLTRBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the trifluoromethyl group and the chloro substituent on the phenyl ring contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with guanidine under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C . The reaction mixture is then heated to a temperature not exceeding 70°C to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted and reduced derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The trifluoromethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl-piperidinol

Uniqueness

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine stands out due to its unique combination of the trifluoromethyl and chloro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClF3N4

Molecular Weight

264.63 g/mol

IUPAC Name

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine

InChI

InChI=1S/C9H8ClF3N4/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13/h1-4H,(H4,14,15,17)/b16-4+

InChI Key

SYKKEBRXRXCNEC-AYSLTRBKSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.